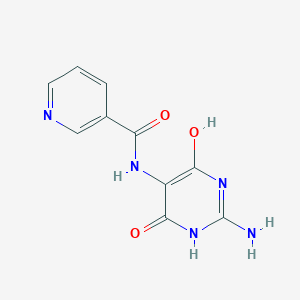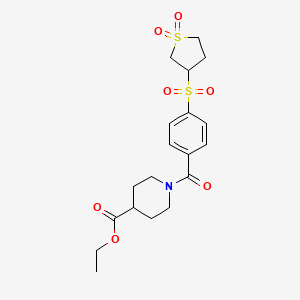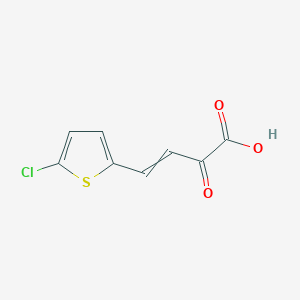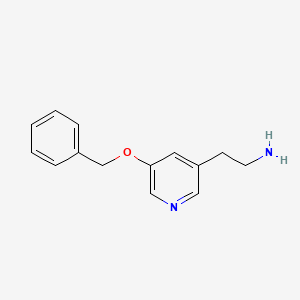
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound features a benzyloxy group attached to the pyridine ring, which is further connected to an ethanamine chain. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine can be achieved through several synthetic routes. One common method involves the catalytic enantioselective borane reduction of benzyl oximes. This process typically requires a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a rubber septum. The reaction mixture includes 3-acetyl pyridine, ethanol, and hydroxylamine hydrochloride, which is heated to 55°C. A pre-made solution of sodium carbonate in water is added dropwise, and the mixture is stirred at 60°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes. These methods utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of spiroborate ester catalysts has been reported to provide excellent enantioselectivity and yield in the reduction of benzyl oxime ethers .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of oxime ethers to primary amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include borane for reduction, sodium carbonate for neutralization, and various oxidizing agents for oxidation reactions. The conditions for these reactions often involve controlled temperatures and the use of specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine include:
- 2-(5-chloropyridin-2-yl)ethanamine
- 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine
- 2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the benzyloxy group, which imparts unique chemical properties and potential biological activities. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(5-phenylmethoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C14H16N2O/c15-7-6-13-8-14(10-16-9-13)17-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11,15H2 |
InChI Key |
ZJBWMEGRYJIABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)

![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
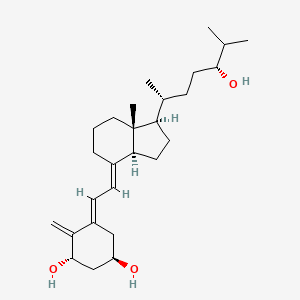
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
![N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12638077.png)
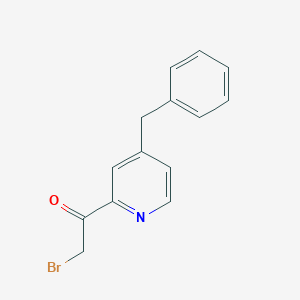
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
